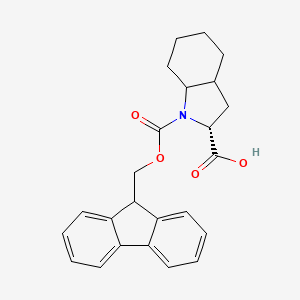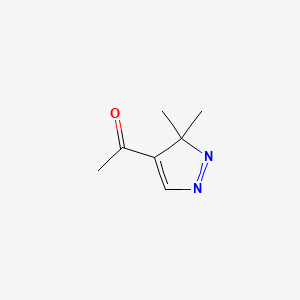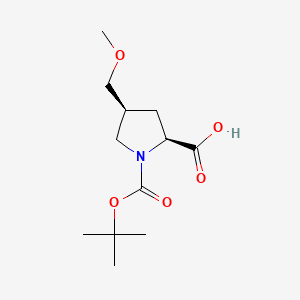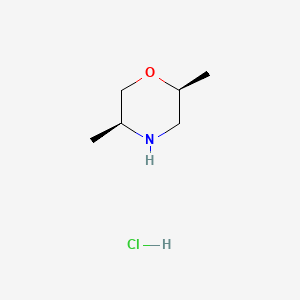![molecular formula C7H7N3O B591670 (3H-Imidazo[4,5-b]pyridin-5-yl)methanol CAS No. 1352911-89-7](/img/structure/B591670.png)
(3H-Imidazo[4,5-b]pyridin-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3H-Imidazo[4,5-b]pyridin-5-yl)methanol” is a chemical compound with a molecular weight of 149.15 . Its IUPAC name is the same as its common name . The InChI code for this compound is 1S/C7H7N3O/c11-3-5-1-2-6-7(10-5)9-4-8-6/h1-2,4,11H,3H2,(H,8,9,10) .
Synthesis Analysis
The synthesis of 3H-imidazo[4,5-b]pyridines derivatives, which includes “(3H-Imidazo[4,5-b]pyridin-5-yl)methanol”, has been reported in the literature . The systematic optimization of the molecules resulted in the identification of compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .Molecular Structure Analysis
The molecular structure of “(3H-Imidazo[4,5-b]pyridin-5-yl)methanol” consists of an imidazole ring fused with a pyridine moiety . The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3H-Imidazo[4,5-b]pyridin-5-yl)methanol” include a molecular weight of 149.15 . More detailed properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Antimicrobial Features
Imidazo[4,5-b]pyridine derivatives, including “(3H-Imidazo[4,5-b]pyridin-5-yl)methanol”, have been studied for their antimicrobial features. The tautomeric form present in the imidazo[4,5-b]pyridine skeletons made this system more diversified .
GPR81 Associated Disorders Treatment
Compounds of “(3H-Imidazo[4,5-b]pyridin-5-yl)methanol” have been found to be useful in the treatment of GPR81 associated disorders, such as dyslipidemia, atherosclerosis, hypertension, coronary heart disease, stroke, insulin resistance, impaired glucose tolerance, type 2 diabetes, syndrome X, obesity, psoriasis, rheumatoid arthritis, Crohn’s disease, transplant rejection, multiple sclerosis, systemic lupus erythematosus, ulcerative colitis, type 1 diabetes and acne .
Antiproliferative Activity
New conjugates of “(3H-Imidazo[4,5-b]pyridin-5-yl)methanol” have been synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), and cervical (HeLa) .
GABA A Receptor Modulation
The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance. They are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .
Proton Pump Inhibitors
Proton pump inhibitors were also found in this chemical group of imidazo[4,5-b]pyridine derivatives .
Aromatase Inhibitors
Aromatase inhibitors have been developed in this class of imidazo[4,5-b]pyridine derivatives .
NSAIDs
Nonsteroidal anti-inflammatory drugs (NSAIDs) have been developed in this class of imidazo[4,5-b]pyridine derivatives .
Influence on Cellular Pathways
Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Zukünftige Richtungen
The future directions for “(3H-Imidazo[4,5-b]pyridin-5-yl)methanol” and similar compounds could involve further exploration of their potential therapeutic significance . Their ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc., foregrounds their medicinal significance .
Wirkmechanismus
Target of Action
Related compounds, such as imidazo[4,5-b]pyridine derivatives, have been found to exhibit antimicrobial features . They have also been associated with the inhibition of intracellular Akt activation and its downstream target (PRAS40) in vitro .
Mode of Action
It is known that the compound’s tautomeric form present in the imidazo[4,5-b]pyridine skeletons diversifies the system . The condensation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with 1.2 equivalents of alkyl halides under phase transfer catalysis conditions leads to effects on two positions: the nitrogen at position 3 (N3) and at position 4 (N4) .
Biochemical Pathways
Related compounds have been found to activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Result of Action
Related compounds have been found to effectively inhibit microtubule assembly formation in du-145 .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature for optimal stability .
Eigenschaften
IUPAC Name |
1H-imidazo[4,5-b]pyridin-5-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-3-5-1-2-6-7(10-5)9-4-8-6/h1-2,4,11H,3H2,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQVZEDKIVMHEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2)N=C1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3H-Imidazo[4,5-b]pyridin-5-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B591588.png)


![(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid](/img/structure/B591595.png)

![N-[(1S)-2-Phenyl-1-[(2R,4E)-tetrahydro-5-oxo-4-(phenylmethylene)-2-furanyl]ethyl]carbamic Acid 1,1-D](/img/no-structure.png)

![(2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol](/img/structure/B591602.png)



